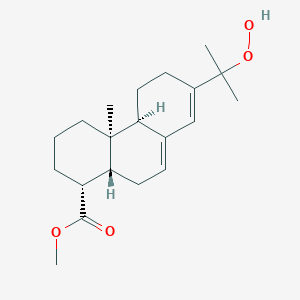
1,1,2-Triphenylpropane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Triphenylpropane-1,2-diol, also known as tris(4-hydroxyphenyl)methane, is a chemical compound that belongs to the class of triarylmethanes. It is widely used in various fields, including the chemical industry, pharmaceuticals, and materials science. This compound has attracted much attention due to its unique structure and properties. In
作用機序
The mechanism of action of 1,1,2-Triphenylpropane-1,2-diol is not fully understood. However, it is believed to act as an antioxidant and a radical scavenger. It has been shown to inhibit lipid peroxidation and protect against oxidative stress-induced damage in various cell types. Moreover, this compound has been shown to exhibit anti-inflammatory and antitumor activities.
Biochemical and Physiological Effects:
1,1,2-Triphenylpropane-1,2-diol has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products. Moreover, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
実験室実験の利点と制限
1,1,2-Triphenylpropane-1,2-diol has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and easy to synthesize. It is also stable under various conditions and can be stored for a long time. However, one of the limitations is that it is insoluble in water, which makes it difficult to use in aqueous solutions. Moreover, this compound has low solubility in organic solvents, which limits its use in some organic reactions.
将来の方向性
There are several future directions for the research on 1,1,2-Triphenylpropane-1,2-diol. One of the directions is to explore its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, which will provide insight into its potential therapeutic applications. Moreover, it is important to develop new synthesis methods for this compound that are more efficient and environmentally friendly. Finally, it is crucial to study the toxicity and safety of this compound in more detail to ensure its safe use in various applications.
Conclusion:
In conclusion, 1,1,2-Triphenylpropane-1,2-diol is a unique and versatile compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound will provide valuable insights into its potential therapeutic applications and contribute to the development of new drugs and materials.
合成法
1,1,2-Triphenylpropane-1,2-diol can be synthesized through various methods, including acid-catalyzed condensation of phenol and benzaldehyde, Friedel-Crafts alkylation of benzene with 4-hydroxybenzaldehyde, and palladium-catalyzed coupling reaction of aryl halides with 4-hydroxybenzaldehyde. The most commonly used method is the acid-catalyzed condensation of phenol and benzaldehyde, which produces 1,1,2-Triphenylpropane-1,2-diol with a high yield.
科学的研究の応用
1,1,2-Triphenylpropane-1,2-diol has been extensively studied for its various applications in scientific research. It has been used as a building block for the synthesis of various organic compounds, such as dyes, polymers, and pharmaceuticals. It has also been used as a reagent for the determination of various metal ions, such as copper, nickel, and cobalt. Moreover, this compound has been used as a chiral auxiliary in asymmetric synthesis, which is a crucial step in the production of many drugs.
特性
製品名 |
1,1,2-Triphenylpropane-1,2-diol |
|---|---|
分子式 |
C21H20O2 |
分子量 |
304.4 g/mol |
IUPAC名 |
1,1,2-triphenylpropane-1,2-diol |
InChI |
InChI=1S/C21H20O2/c1-20(22,17-11-5-2-6-12-17)21(23,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,22-23H,1H3 |
InChIキー |
ZEMRSQHDAGIOTD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
正規SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)






![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)



![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)

